N,N'-bis(4-phenylbutan-2-yl)hexanediamide
Overview
Description
N,N’-bis(4-phenylbutan-2-yl)hexanediamide is an organic compound with the molecular formula C26H36N2O2 and a molecular weight of 408.57624 g/mol . This compound is characterized by the presence of two phenylbutan-2-yl groups attached to a hexanediamide backbone. It is a relatively rare and unique chemical, often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-phenylbutan-2-yl)hexanediamide typically involves the reaction of hexanediamine with 4-phenylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods for N,N’-bis(4-phenylbutan-2-yl)hexanediamide are not widely documented, it is likely that the compound is produced on a smaller scale due to its specialized applications in research. The production process would involve similar synthetic routes as described above, with additional steps for purification and quality control to ensure the compound meets the required standards for research use .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-phenylbutan-2-yl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The phenylbutan-2-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the phenylbutan-2-yl groups, while substitution reactions may introduce new functional groups into the compound .
Scientific Research Applications
N,N’-bis(4-phenylbutan-2-yl)hexanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-bis(4-phenylbutan-2-yl)hexanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-butylphenyl)hexanediamide: Similar in structure but with butyl groups instead of phenylbutan-2-yl groups.
N,N’-bis(4-phenoxyphenyl)hexanediamide: Contains phenoxyphenyl groups instead of phenylbutan-2-yl groups.
Uniqueness
N,N’-bis(4-phenylbutan-2-yl)hexanediamide is unique due to the presence of phenylbutan-2-yl groups, which may confer specific chemical and biological properties not found in similar compounds. These properties make it valuable for specialized research applications .
Properties
IUPAC Name |
N,N'-bis(4-phenylbutan-2-yl)hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c1-21(17-19-23-11-5-3-6-12-23)27-25(29)15-9-10-16-26(30)28-22(2)18-20-24-13-7-4-8-14-24/h3-8,11-14,21-22H,9-10,15-20H2,1-2H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMNRUWMCQZSNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCCCC(=O)NC(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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